Cas no 2228549-82-2 (1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one)

1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is a versatile chemical intermediate characterized by its reactive α,β-unsaturated ketone functionality and pyrazole heterocycle. This compound is particularly valued for its ability to participate in Michael addition reactions, cycloadditions, and other transformations, making it useful in synthetic organic chemistry and pharmaceutical research. The presence of the ethyl-substituted pyrazole moiety enhances stability while maintaining reactivity, offering a balance between handling and functionalization potential. Its structure is amenable to further derivatization, enabling applications in the development of biologically active molecules or advanced materials. Suitable for controlled reactions under standard conditions, it is typically handled with appropriate precautions due to its electrophilic nature.
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one structure
2228549-82-2 structure
Product name:1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
CAS No:2228549-82-2
MF:C8H10N2O
Molecular Weight:150.177801609039
CID:6059163
PubChem ID:165679605

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
    • EN300-1751196
    • 2228549-82-2
    • インチ: 1S/C8H10N2O/c1-3-8(11)7-5-6-10(4-2)9-7/h3,5-6H,1,4H2,2H3
    • InChIKey: KVTDBQLBHWGQJP-UHFFFAOYSA-N
    • SMILES: O=C(C=C)C1C=CN(CC)N=1

計算された属性

  • 精确分子量: 150.079312947g/mol
  • 同位素质量: 150.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 34.9Ų

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1751196-0.5g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
0.5g
$1357.0 2023-09-20
Enamine
EN300-1751196-1.0g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
1g
$1414.0 2023-06-03
Enamine
EN300-1751196-1g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
1g
$1414.0 2023-09-20
Enamine
EN300-1751196-5g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
5g
$4102.0 2023-09-20
Enamine
EN300-1751196-10.0g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
10g
$6082.0 2023-06-03
Enamine
EN300-1751196-0.25g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
0.25g
$1300.0 2023-09-20
Enamine
EN300-1751196-0.05g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
0.05g
$1188.0 2023-09-20
Enamine
EN300-1751196-5.0g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
5g
$4102.0 2023-06-03
Enamine
EN300-1751196-0.1g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
0.1g
$1244.0 2023-09-20
Enamine
EN300-1751196-2.5g
1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one
2228549-82-2
2.5g
$2771.0 2023-09-20

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one 関連文献

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-oneに関する追加情報

1-(1-Ethyl-1H-Pyrazol-3-Yl)prop-2-en-1-one: A Promising Compound in Pharmaceutical Research and Chemical Synthesis

1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one, with the CAS number 2228549-82-2, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The combination of a pyrazole ring and a conjugated enone system creates a versatile scaffold that can be tailored for various biological activities. Recent studies have highlighted its role in modulating enzyme activity and its potential as a lead compound for the development of novel therapeutics.

The molecular framework of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is defined by the presence of a pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms, and a conjugated enone moiety. The pyrazole ring is a well-known pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors. The enone system, on the other hand, contributes to the compound's reactivity and its potential to undergo diverse chemical transformations. This combination of structural elements makes 1-(1-Ethy-1H-pyrazol-3-yl)prop-2-en-1-one a valuable building block in the synthesis of complex molecules.

Recent research has focused on the synthetic pathways leading to 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions to introduce the ethyl group onto the pyrazole ring. This method offers high selectivity and efficiency, making it a preferred strategy for large-scale synthesis. Additionally, the development of green chemistry protocols has enabled the production of this compound with reduced environmental impact, aligning with current trends in sustainable pharmaceutical manufacturing.

The biological activity of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one has been explored in several studies, particularly in the context of enzyme inhibition. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of a key enzyme involved in inflammatory pathways. This finding suggests potential applications in the treatment of chronic inflammatory diseases. The compound's ability to modulate enzyme activity is attributed to its ability to form hydrogen bonds and π-π interactions with the target protein, enhancing its binding affinity.

Another area of interest is the use of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one as a scaffold for the design of small-molecule inhibitors. Researchers have employed computational methods, such as molecular docking and virtual screening, to identify potential targets for this compound. These studies have revealed its potential to interact with a variety of proteins, including kinases and G-protein coupled receptors (GPCRs), which are important therapeutic targets in oncology and neurology.

The chemical reactivity of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is another key aspect of its utility in synthetic chemistry. The enone moiety can undergo various reactions, such as Michael additions and Diels-Alder reactions, to form complex structures. This reactivity has been exploited in the synthesis of bioactive molecules, including derivatives with enhanced pharmacological properties. For example, a 2022 study in Organic Chemistry Insights described the synthesis of a series of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one derivatives with improved solubility and bioavailability, highlighting the importance of structural modifications in drug development.

Furthermore, the compound's potential in drug discovery is supported by its ability to serve as a lead compound. Lead optimization strategies have been applied to 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one to enhance its potency and reduce toxicity. Techniques such as structure-based drug design and medicinal chemistry approaches have been employed to modify the compound's properties, resulting in derivatives with improved therapeutic profiles. These efforts underscore the compound's significance in the development of novel therapeutics.

Environmental and safety considerations are also critical in the evaluation of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one. As the pharmaceutical industry increasingly prioritizes sustainable practices, the synthesis and use of this compound must adhere to green chemistry principles. Recent advancements in catalytic methods and solvent systems have enabled the production of this compound with minimal waste and energy consumption, reflecting a commitment to eco-friendly practices in drug manufacturing.

Despite its promising applications, challenges remain in the full exploitation of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one. These include the need for further elucidation of its biological mechanisms, optimization of synthetic routes, and the development of more potent derivatives. Ongoing research aims to address these challenges through interdisciplinary approaches, combining computational modeling, experimental chemistry, and pharmacological evaluation.

In conclusion, 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one stands as a notable compound in the realm of medicinal chemistry. Its unique molecular structure, combined with its reactivity and potential biological activities, positions it as a valuable asset in the development of new therapeutics. As research continues to uncover its properties and applications, the compound is likely to play an increasingly important role in the advancement of pharmaceutical science.

The ongoing exploration of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating insights from chemistry, biology, and computational science, researchers are poised to unlock the full potential of this compound. As the field of medicinal chemistry evolves, the significance of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one is expected to grow, contributing to the development of innovative treatments for a wide range of diseases.

Furthermore, the adaptability of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one in various synthetic contexts highlights its versatility as a chemical building block. Its ability to participate in diverse reactions and its compatibility with functional group modifications make it an attractive candidate for the synthesis of complex molecules. This versatility is particularly valuable in the context of combinatorial chemistry, where the generation of diverse molecular libraries is essential for the identification of novel bioactive compounds.

As the pharmaceutical industry continues to seek more effective and targeted therapies, compounds like 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one are likely to become increasingly important. The integration of advanced analytical techniques and computational tools will further enhance the understanding and application of this compound, paving the way for its use in the development of next-generation therapeutics.

Ultimately, the study of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one represents a convergence of chemical innovation and biological discovery. Its potential applications in drug development, synthetic chemistry, and environmental sustainability underscore its significance in the broader context of scientific research. As new methodologies and discoveries emerge, the role of this compound is expected to expand, contributing to advancements in medicine and chemistry.

The continued investigation into 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one will undoubtedly yield further insights into its properties and applications. These findings will not only enhance our understanding of its potential but also drive the development of new strategies for its use in various scientific and industrial contexts. The compound's journey from a synthetic molecule to a potential therapeutic agent exemplifies the dynamic nature of modern pharmaceutical research.

As the field of medicinal chemistry progresses, compounds like 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one will remain at the forefront of innovation. Their unique structures and versatile properties make them essential tools in the quest for new treatments and solutions to complex health challenges. The ongoing exploration of these compounds is a testament to the power of scientific inquiry and its ability to transform theoretical knowledge into practical applications.

In summary, the significance of 1-(1-Ethyl-1H-pyrazol-3-yl)prop-2-en-1-one lies in its multifaceted contributions to pharmaceutical research and chemical synthesis. Its potential as a lead compound, its reactivity in synthetic pathways, and its biological activities make it a valuable asset in the development of new therapeutics. As research continues to unveil its properties and applications, the compound is poised to play an increasingly important role in the advancement of science and medicine.

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